molecular formula C25H28N2O7S B3741861 N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3741861
M. Wt: 500.6 g/mol
InChI Key: PPTPPSYPEVNVBA-UHFFFAOYSA-N
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Description

The compound “N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains several functional groups including two dimethoxyphenyl groups, a sulfonyl group attached to a methylphenyl group, and a glycinamide group. These groups could potentially confer interesting chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of these groups could potentially lead to interesting intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the dimethoxyphenyl groups might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the various functional groups could influence its solubility and reactivity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7S/c1-17-6-10-20(11-7-17)35(29,30)27(21-15-19(31-2)9-13-22(21)32-3)16-25(28)26-18-8-12-23(33-4)24(14-18)34-5/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTPPSYPEVNVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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